molecular formula C12H8FNO3 B2600243 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid CAS No. 1522520-75-7

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B2600243
CAS No.: 1522520-75-7
M. Wt: 233.198
InChI Key: GQJXCHFGPIEVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.2 g/mol . It is also known by its IUPAC name, 5-(3-fluorophenoxy)picolinic acid . This compound is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-fluorophenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorophenoxy group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorophenoxy and carboxylic acid groups. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenoxy)pyridine-2-carboxylic acid
  • 5-(2-Fluorophenoxy)pyridine-2-carboxylic acid
  • 5-(3-Chlorophenoxy)pyridine-2-carboxylic acid

Uniqueness

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is unique due to the specific positioning of the fluorophenoxy group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(3-fluorophenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXCHFGPIEVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.